molecular formula C12H12N2O2 B11886815 4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one CAS No. 51866-13-8

4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one

Cat. No.: B11886815
CAS No.: 51866-13-8
M. Wt: 216.24 g/mol
InChI Key: RAZVUHLVEUTMIK-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one is a heterocyclic compound that belongs to the class of oxazinoquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols in the presence of a suitable catalyst . The reaction is carried out in boiling ethanol or o-xylene, leading to the formation of the desired oxazinoquinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized oxazinoquinazolines.

Scientific Research Applications

4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinazolinones: These compounds share a similar quinazoline core but differ in the presence of the oxazine ring.

    Quinazolin-4(3H)-ones: These compounds lack the oxazine ring but have similar biological activities.

Uniqueness

4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one is unique due to the presence of the oxazine ring fused to the quinazoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

51866-13-8

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-methyl-3,4-dihydro-2H-oxazino[3,2-b]quinazolin-10-one

InChI

InChI=1S/C12H12N2O2/c1-8-6-7-16-14-11(8)13-10-5-3-2-4-9(10)12(14)15/h2-5,8H,6-7H2,1H3

InChI Key

RAZVUHLVEUTMIK-UHFFFAOYSA-N

Canonical SMILES

CC1CCON2C1=NC3=CC=CC=C3C2=O

Origin of Product

United States

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